molecular formula C9H13NO2Sn B14263407 4-(Trimethylstannyl)pyridine-3-carboxylic acid CAS No. 138459-36-6

4-(Trimethylstannyl)pyridine-3-carboxylic acid

Cat. No.: B14263407
CAS No.: 138459-36-6
M. Wt: 285.91 g/mol
InChI Key: GUVCQNXTTJRHBX-UHFFFAOYSA-N
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Description

4-(Trimethylstannyl)pyridine-3-carboxylic acid is an organotin compound with the molecular formula C8H13NSn. It is a derivative of pyridinecarboxylic acid, where a trimethylstannyl group is attached to the pyridine ring. This compound is of interest in various fields of chemistry due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Trimethylstannyl)pyridine-3-carboxylic acid typically involves the stannylation of pyridine derivatives. One common method is the reaction of pyridine-3-carboxylic acid with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale stannylation reactions using similar reagents and conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through controlled reaction parameters and purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-(Trimethylstannyl)pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound, while nucleophilic substitution yields various substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 4-(Trimethylstannyl)pyridine-3-carboxylic acid in chemical reactions involves the activation of the trimethylstannyl group, which facilitates the formation of new bonds. In cross-coupling reactions, the palladium catalyst coordinates with the stannyl group, enabling the transfer of the organic moiety to the coupling partner .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trimethylstannyl)pyridine-3-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct reactivity and properties compared to other stannylated pyridine derivatives. Its ability to participate in a wide range of chemical reactions makes it a valuable compound in synthetic chemistry.

Properties

CAS No.

138459-36-6

Molecular Formula

C9H13NO2Sn

Molecular Weight

285.91 g/mol

IUPAC Name

4-trimethylstannylpyridine-3-carboxylic acid

InChI

InChI=1S/C6H4NO2.3CH3.Sn/c8-6(9)5-2-1-3-7-4-5;;;;/h1,3-4H,(H,8,9);3*1H3;

InChI Key

GUVCQNXTTJRHBX-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=C(C=NC=C1)C(=O)O

Origin of Product

United States

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